2-amino-N-(but-3-yn-1-yl)benzamide
Overview
Description
“2-amino-N-(but-3-yn-1-yl)benzamide” is a chemical compound that can be used as a building block in various biological applications . When appended to a ligand or pharmacophore through its amine linker, this compound allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 188.23 . It is a powder that is stored at room temperature .Scientific Research Applications
Organic Synthesis and Chemical Properties
2-amino-N-(but-3-yn-1-yl)benzamide serves as a precursor in organic synthesis, particularly in the efficient synthesis of heterocyclic compounds such as substituted-quinazolin-4(3H)ones. This process involves condensation reactions under specific conditions, like solvent-free environments and microwave irradiation, showcasing the chemical's role in facilitating heterocyclization and synthesis of complex organic molecules with potential biological activity (M. Bakavoli, O. Sabzevari, M. Rahimizadeh, 2007).
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, derivatives of this compound have been identified as potent and selective inhibitors of key enzymes such as the vascular endothelial growth factor receptor-2 (VEGFR-2). These findings are crucial for the development of new therapeutic agents targeting cancer and other diseases characterized by aberrant vascular growth (R. Borzilleri et al., 2006).
Material Science and Polymer Chemistry
This compound and its derivatives have applications in material science, particularly in the synthesis of polyamides and other polymers with unique properties. These materials exhibit a range of thermal stabilities, solubilities, and mechanical properties, making them suitable for various industrial and technological applications. Research into these compounds has led to the development of polymers with high glass transition temperatures and thermal stability, contributing to advances in polymer chemistry and engineering (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).
Analytical Chemistry
Furthermore, this compound derivatives have been utilized in analytical chemistry, particularly in mass spectrometry for the derivatization and analysis of complex biological molecules. This application underscores the compound's role in enhancing the analytical capabilities of mass spectrometry, facilitating the study of biomolecules and their interactions (D. Harvey, 2000).
Future Directions
The future directions of “2-amino-N-(but-3-yn-1-yl)benzamide” could involve its use in the design of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests potential applications in the development of new anti-tubercular agents.
Properties
IUPAC Name |
2-amino-N-but-3-ynylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h1,4-7H,3,8,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZTUYFDMLGDLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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